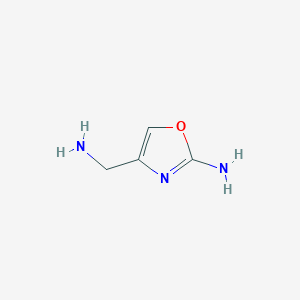
N-methylazetidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N-metilazetidin-3-amina es un compuesto químico con la fórmula molecular C4H10N2 y un peso molecular de 86,14 g/mol . Es un sólido de blanco a blanquecino que es higroscópico y debe almacenarse bajo una atmósfera inerte a -20 °C . Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la industria farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de N-metilazetidin-3-amina generalmente implica la adición aza-Michael de heterociclos NH con metil 2-(azetidin-3-ilideno)acetatos . El material de partida, (N-Boc-azetidin-3-ilideno)acetato, se obtiene de (N-Boc)azetidin-3-ona a través de una reacción de Horner-Wadsworth-Emmons catalizada por DBU . Esto es seguido por una adición aza-Michael para producir las 3-sustituidas 3-(acetoximetil)azetidinas funcionales objetivo .
Métodos de producción industrial: Los métodos de producción industrial para el clorhidrato de N-metilazetidin-3-amina no están ampliamente documentados. el enfoque general implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas, asegurando un alto rendimiento y pureza a través de condiciones de reacción optimizadas y técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de N-metilazetidin-3-amina experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila debido a la presencia del grupo amina.
Reacciones de oxidación y reducción:
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo en condiciones básicas.
Reacciones de oxidación y reducción: Los reactivos típicos incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con haluros de alquilo pueden producir derivados N-alquilados.
Aplicaciones Científicas De Investigación
El clorhidrato de N-metilazetidin-3-amina tiene varias aplicaciones de investigación científica:
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: El compuesto se utiliza en la producción de productos químicos finos e intermediarios para diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción exacto del clorhidrato de N-metilazetidin-3-amina no está bien documentado. se sabe que interactúa con varios objetivos moleculares y vías, particularmente en la síntesis de compuestos bioactivos. La reactividad del compuesto está impulsada por la presencia del anillo azetidina, que imparte una tensión de anillo significativa y una reactividad única en condiciones apropiadas .
Compuestos similares:
N-Metilazetidina: Este compuesto tiene una estructura similar pero carece del grupo clorhidrato.
3-Azetidinamina: Otro compuesto similar, que difiere en el patrón de sustitución en el anillo azetidina.
Singularidad: El clorhidrato de N-metilazetidin-3-amina es único debido a su patrón de sustitución específico y la presencia del grupo clorhidrato, que aumenta su solubilidad y reactividad en diversas reacciones químicas. Esto lo hace particularmente útil en la síntesis de compuestos heterocíclicos complejos y moléculas bioactivas.
Comparación Con Compuestos Similares
N-Methylazetidine: This compound has a similar structure but lacks the hydrochloride group.
3-Azetidinamine: Another similar compound, differing in the substitution pattern on the azetidine ring.
Uniqueness: N-methylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in the synthesis of complex heterocyclic compounds and bioactive molecules.
Propiedades
Fórmula molecular |
C4H11ClN2 |
|---|---|
Peso molecular |
122.60 g/mol |
Nombre IUPAC |
N-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-5-4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |
Clave InChI |
IUVWNLGZKLFAGU-UHFFFAOYSA-N |
SMILES canónico |
CNC1CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)









